rac Tenofovir-d6

Overview

Description

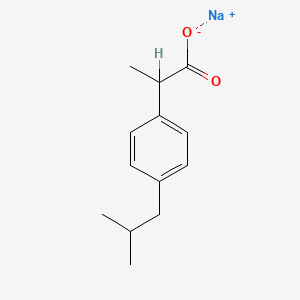

rac Tenofovir-d6: is a deuterated form of Tenofovir, a nucleotide analog reverse transcriptase inhibitor. It is used primarily as an internal standard for the quantification of Tenofovir in various analytical applications. The compound is labeled with deuterium, which makes it useful in mass spectrometry and other analytical techniques. The molecular formula of this compound is C9H8D6N5O4P, and it has a molecular weight of 293.25 .

Mechanism of Action

Target of Action

Rac Tenofovir-d6 is a nucleotide analog that primarily targets reverse transcriptase , an enzyme crucial for viral replication . This enzyme is necessary for the production of viruses in HIV-infected individuals . The compound has been shown to be effective against HIV , herpes simplex virus-2 , and hepatitis B virus .

Mode of Action

This compound interacts with its targets by blocking the action of reverse transcriptase . Once activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate . It is a potent inhibitor of the viral reverse transcriptase with an inhibitory constant of approximately 0.022 micromolar . It competes with deoxyadenosine 5’-triphosphate in the generation of new viral DNA .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the replication of HIV and hepatitis B virus. By inhibiting reverse transcriptase, the compound prevents the synthesis of new viral DNA, thereby disrupting the viral replication process .

Pharmacokinetics

It’s worth noting that the pharmacokinetics of tenofovir, a related compound, are dose-proportional and similar in healthy volunteers and hiv-infected individuals . The oral bioavailability of tenofovir is enhanced by administration with a high-fat meal, but is similar at steady state when administered with or without a typical meal .

Result of Action

The result of this compound’s action is a decrease in viral replication, leading to a reduction in the viral load in HIV-infected individuals . In phase 3 clinical trials, tenofovir presented a similar efficacy to efavirenz in treatment-naive HIV patients . In hepatitis B infected patients, after one year of tenofovir treatment, the viral DNA levels were undetectable .

Biochemical Analysis

Biochemical Properties

rac Tenofovir-d6, like its parent compound Tenofovir, interacts with various enzymes and proteins. It is converted by cellular enzymes to tenofovir diphosphate, an obligate chain terminator that inhibits the activity of HIV reverse transcriptase and hepatitis B virus polymerase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of HIV reverse transcriptase and hepatitis B virus polymerase, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its activity as a nucleotide analog reverse transcriptase inhibitor (NtRTI). Once phosphorylated in the cell, the active form, tenofovir diphosphate, competes with natural deoxyadenosine 5’-triphosphate for incorporation into the growing viral DNA chain, leading to chain termination .

Metabolic Pathways

This compound is involved in metabolic pathways similar to Tenofovir. It is converted by cellular enzymes to tenofovir diphosphate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Tenofovir-d6 involves the incorporation of deuterium atoms into the Tenofovir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is carefully monitored to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: rac Tenofovir-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve the use of halogens or other reactive groups under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives, while reduction can lead to the formation of reduced analogs .

Scientific Research Applications

rac Tenofovir-d6 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of Tenofovir.

Biology: Employed in studies involving the metabolism and pharmacokinetics of Tenofovir.

Medicine: Utilized in the development and testing of antiviral drugs, particularly for HIV and hepatitis B.

Industry: Applied in the production and quality control of pharmaceutical products containing Tenofovir

Comparison with Similar Compounds

Tenofovir: The non-deuterated form of rac Tenofovir-d6, used as an antiviral agent.

Tenofovir disoproxil fumarate: A prodrug of Tenofovir, used to enhance oral bioavailability.

Tenofovir alafenamide: Another prodrug of Tenofovir, designed to improve renal safety and efficacy.

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry. This property sets it apart from other similar compounds .

Properties

IUPAC Name |

[1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/i1D3,2D2,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOIRFVFHAKUTI-CUYPRXAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662200 | |

| Record name | ({[1-(6-Amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-94-1 | |

| Record name | ({[1-(6-Amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)